1-(2,5-Dimethylphenyl)-3-methoxypyrazin-2-one
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Overview
Description
1-(2,5-Dimethylphenyl)-3-methoxypyrazin-2-one, also known as DMMP, is a chemical compound that has been widely used in scientific research. It is a pyrazinone derivative that has been shown to have a variety of biochemical and physiological effects. DMMP is synthesized using a simple and efficient method, making it a popular choice for laboratory experiments.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-methoxypyrazin-2-one is not fully understood, but it is believed to act as a chelator for metal ions. This compound has been shown to bind to copper and zinc ions, forming stable complexes. These complexes have been shown to have potential applications in catalysis and materials science.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be due to its ability to chelate metal ions. This compound has also been shown to have potential anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-(2,5-Dimethylphenyl)-3-methoxypyrazin-2-one has several advantages for laboratory experiments. It is easy to synthesize using a simple and efficient method, and it has a high overall yield. This compound is also relatively stable, making it easy to handle and store. However, there are also limitations to using this compound in laboratory experiments. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. This compound is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 1-(2,5-Dimethylphenyl)-3-methoxypyrazin-2-one. One area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of the potential applications of this compound and its derivatives in catalysis and materials science. Additionally, the potential anti-inflammatory properties of this compound could be further investigated for potential therapeutic applications.
Synthesis Methods
1-(2,5-Dimethylphenyl)-3-methoxypyrazin-2-one can be synthesized using a simple and efficient method. The starting material for the synthesis is 2,5-dimethylphenylhydrazine, which is reacted with ethyl acetoacetate in the presence of a base to yield 1-(2,5-dimethylphenyl)-3-ethoxypyrazin-2-one. This compound is then treated with methanol and a strong acid to yield this compound. The overall yield of this synthesis method is high, making it a popular choice for laboratory experiments.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-3-methoxypyrazin-2-one has been widely used in scientific research due to its various applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. This compound has also been used as a ligand in the synthesis of metal complexes, which have been shown to have potential applications in catalysis and materials science. In addition, this compound has been used as a starting material for the synthesis of other pyrazinone derivatives, which have been shown to have potential applications in drug discovery.
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-methoxypyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-4-5-10(2)11(8-9)15-7-6-14-12(17-3)13(15)16/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVHWECXUHQXLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CN=C(C2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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